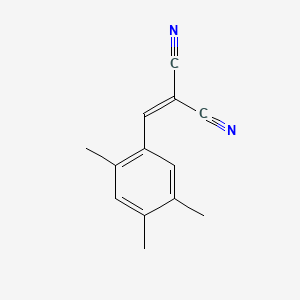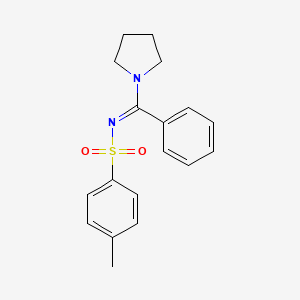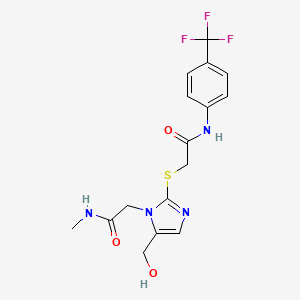![molecular formula C10H7N5O B2415960 N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide CAS No. 1995558-09-2](/img/structure/B2415960.png)
N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide” is a chemical compound with the molecular formula C10H10N4O2 . It has a molecular weight of 218.22 g/mol . The compound is related to benzenepropanoic acid .
Synthesis Analysis
The synthesis of 1H-1,2,3,4-tetrazole compounds, which are related to the compound , can be achieved from amines, triethyl orthoformate, and sodium azide through a catalyzed reaction . The reaction of sodium azide with nitriles can also yield 1H-tetrazoles .Molecular Structure Analysis
The molecular structure of “N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide” can be represented by the InChI string: InChI=1S/C10H10N4O2/c15-10(16)6-3-8-1-4-9(5-2-8)14-7-11-12-13-14/h1-2,4-5,7H,3,6H2,(H,15,16) .Chemical Reactions Analysis
The chemical reactions involving 1H-1,2,3,4-tetrazole compounds can be quite broad. For instance, the reaction of sodium azide with nitriles can give 1H-tetrazoles . Treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst enables an advantageous synthesis of 5-substituted 1H-tetrazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide” include a molecular weight of 218.22 g/mol . The compound has been associated with spectra: 1 NMR, and 1 MS (GC) .Applications De Recherche Scientifique
Synthesis and Biological Activities
Antioxidant and Antidiabetic Activity : Compounds derived from N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide have been synthesized and shown to exhibit significant antioxidant and antidiabetic activities. This includes the screening of compounds for in vitro antioxidant activity and in vivo antidiabetic activity in a streptozotocin-induced model (Kaushik, Kumar, & Kumar, 2016).
Xanthine Oxidase Inhibition : Derivatives of N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide have been designed, synthesized, and evaluated as novel xanthine oxidase inhibitors. The introduction of a tetrazole moiety has been shown to enhance binding to the enzyme and improve potency (Zhang et al., 2019).
Antibacterial Activity : Research indicates the efficacy of multi-heterocyclic compounds containing the tetrazole ring, synthesized using N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide, in antibacterial applications. These compounds have been evaluated using the MTT assay method for their antibacterial properties (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).
Antiproliferative Activity : Tetrazole derivatives, including those synthesized from N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide, have been investigated for their antiproliferative activity against various tumor cell lines. This demonstrates their potential in anticancer research (Kaplancıklı et al., 2014).
Structural and Computational Studies
Molecular Docking Studies : The molecular structures of tetrazole derivatives have been determined, and their interactions with biological targets such as the cyclooxygenase-2 enzyme have been studied through molecular docking. This is crucial for understanding their potential as therapeutic agents (Al-Hourani et al., 2015).
Synthesis and Characterization : The synthesis, characterization, and molecular docking of novel tetrazole derivatives have been explored, providing insights into their potential pharmacokinetic properties and interactions with biological systems (Al-Hourani et al., 2020).
Crystal Structure Analysis : X-ray crystallography has been used to determine the structures of certain tetrazole derivatives, providing valuable information about their molecular geometry and potential interactions with biological targets (Ou-Yang, Chang, & Zhao, 2013).
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]prop-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O/c1-2-10(16)12-8-3-5-9(6-4-8)15-7-11-13-14-15/h1,3-7H,(H,12,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSGVQGAWLVVIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)NC1=CC=C(C=C1)N2C=NN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2415877.png)
![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2415878.png)

![9-benzyl-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2415881.png)
![Methyl 2-{[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]sulfanyl}propanoate](/img/structure/B2415882.png)

![N-(4-methylbenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2415887.png)
![N-{1,3-dimethyl-6-[(4-methylphenyl)sulfonyl]-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-2-methoxyacetamide](/img/structure/B2415888.png)




![N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2415895.png)
![(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide](/img/structure/B2415899.png)